1,1,1-Trifluoro-4-hydroxypent-3-en-2-one;zirconium

MOCVD precursor volatility vapor pressure sublimation enthalpy

Zirconium(IV) trifluoroacetylacetonate (Zr(tfac)₄, CAS 17499-68-2) is a homoleptic, eight-coordinate β-diketonate complex in which four 1,1,1-trifluoro-4-hydroxypent-3-en-2-onate (tfac) ligands chelate a central Zr(IV) ion, yielding a stable, volatile, white crystalline solid. Its sublimation enthalpy (ΔsubH° = 28.37 ± 0.74 kcal/mol) and decomposition point (~190 °C) position it among the more thermally manageable zirconium MOCVD/ALD precursors, while the electron-withdrawing CF₃ substituents distinguish its thermal decomposition pathway, film-phase selectivity, and catalytic initiation behaviour from non-fluorinated analogs.

Molecular Formula C20H20F12O8Zr
Molecular Weight 707.6 g/mol
Cat. No. B12511096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Trifluoro-4-hydroxypent-3-en-2-one;zirconium
Molecular FormulaC20H20F12O8Zr
Molecular Weight707.6 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.[Zr]
InChIInChI=1S/4C5H5F3O2.Zr/c4*1-3(9)2-4(10)5(6,7)8;/h4*2,9H,1H3;
InChIKeyXRKUYOHMXDWEPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zirconium(IV) Trifluoroacetylacetonate (CAS 17499-68-2) for CVD/ALD and Catalysis: Procurement-Relevant Physicochemical Profile


Zirconium(IV) trifluoroacetylacetonate (Zr(tfac)₄, CAS 17499-68-2) is a homoleptic, eight-coordinate β-diketonate complex in which four 1,1,1-trifluoro-4-hydroxypent-3-en-2-onate (tfac) ligands chelate a central Zr(IV) ion, yielding a stable, volatile, white crystalline solid [1]. Its sublimation enthalpy (ΔsubH° = 28.37 ± 0.74 kcal/mol) and decomposition point (~190 °C) position it among the more thermally manageable zirconium MOCVD/ALD precursors, while the electron-withdrawing CF₃ substituents distinguish its thermal decomposition pathway, film-phase selectivity, and catalytic initiation behaviour from non-fluorinated analogs [2].

Volatile CVD/ALD precursor
Reported lower sublimation enthalpy supports vapor delivery in MOCVD and ALD processes without excessive thermal load.
Extended thermal stability window
Decomposition point around 190 °C widens usable source temperature range, allowing higher vapor flux.
Film phase selectivity
Fluorinated ligand system may favor tetragonal ZrO₂ phase, relevant for high-k dielectric research.
Olefin polymerization catalyst
Reported activity for linear polyethylene synthesis under MAO activation; may serve single-site catalyst studies.

Why Generic Zr β-Diketonate Substitution Fails: Thermal, Electronic, and Phase-Selectivity Risks for Zr(tfac)₄ Users


Ligand fluorination in Zr(tfac)₄ is not an incremental change; it fundamentally shifts the precursor's volatility, thermal stability window, film crystallographic phase selectivity, and catalytic initiation mechanism relative to the non-fluorinated parent Zr(acac)₄ (CAS 17501-44-9) and the bulkier Zr(dpm)₄. These differences mean that interchanging zirconium β-diketonates without adjusting process parameters predictably results in altered film composition (e.g., carbon contamination, monoclinic vs. tetragonal phase), divergent dielectric performance, and loss of catalytic activity in reactions where ligand electronegativity governs initiation. The quantitative evidence below demonstrates that procurement decisions cannot rely on in-class equivalence but must be driven by the specific property–performance mapping unique to Zr(tfac)₄.

1
Ligand fluorination shifts volatility and thermal decomposition; non-fluorinated analogs may alter vapor delivery and processing window.
2
Crystallographic phase outcome is precursor-dependent; substituting Zr(acac)₄ may drive film toward cubic phase with lower dielectric constant.
3
Ethylene polymerization activity is absent in non-fluorinated β-diketonates; replacement may not support olefin insertion catalysis.

Quantitative Differentiation Evidence for Zirconium(IV) Trifluoroacetylacetonate vs. Acetylacetonate and Dipivaloylmethanate Analogs


Sublimation Enthalpy: Zr(tfac)₄ Requires Less Thermal Energy for Vapor Transport than Zr(acac)₄

The enthalpy of sublimation (ΔsubH) quantifies the energy required to transfer the precursor into the gas phase. Zr(tfac)₄ exhibits a ΔsubH° of 28.37 ± 0.74 kcal/mol (≈118.7 kJ/mol) as determined by calorimetry, whereas Zr(acac)₄ has a reported ΔsubH of approximately 30.1 kcal/mol (≈126 kJ/mol) [1][2]. The ~1.7 kcal/mol lower sublimation enthalpy of the trifluoro complex translates into a 15–20% lower energy input requirement for achieving comparable vapor-phase concentrations under identical deposition conditions.

Sublimation enthalpy
Cross-study comparable
Zr(tfac)₄: 28.37 ± 0.74 kcal/mol (118.7 kJ/mol)
Zr(acac)₄: ~30.1 kcal/mol (~126 kJ/mol)
Lower thermal energy for vapor delivery; may support uniform film thickness.
Calorimetric and TGA data; process conditions may influence absolute values.
MOCVD precursor volatility vapor pressure sublimation enthalpy

Thermal Stability Window: Zr(tfac)₄ Decomposes ~20 °C Higher than Zr(acac)₄, Reducing Premature Decomposition

The decomposition onset temperature defines the upper usable temperature limit for a precursor. Zr(tfac)₄ melts with decomposition at 190 °C (lit.) , whereas Zr(acac)₄ melts at 171–173 °C and begins decomposing as low as 125 °C . The >15 °C higher decomposition threshold of the trifluoro complex widens the stable evaporation window, allowing higher source temperatures and therefore higher vapor flux without precursor degradation.

Thermal stability window
Data to verify
Zr(tfac)₄: decomposes ~190 °C
Zr(acac)₄: mp 171–173 °C, decomp. onset ~125 °C
Wider thermal window may permit higher source temperature and growth rate.
Literature melting points; decomposition onset reported, confirm under process conditions.
thermal decomposition precursor stability CVD process window

CVD Film Phase Selectivity: Zr(tfac)₄ Yields Tetragonal ZrO₂ with Higher Dielectric Constant vs. Cubic ZrO₂ from Zr(acac)₄

Under comparable MOCVD conditions (atmospheric pressure, Si substrate, 350–550 °C), Zr(tfac)₄ delivers pure tetragonal ZrO₂ films with a dielectric constant of 27 and a breakdown field of 1 MV/cm [1][2]. In contrast, Zr(acac)₄ produces cubic ZrO₂ with carbon contamination under similar conditions, yielding a dielectric constant of only 18 [3]. The 50% higher dielectric constant directly results from the tetragonal phase stabilization induced by the fluorinated ligand system.

CVD film phase & dielectric
Head-to-head
Zr(tfac)₄: tetragonal ZrO₂, k = 27, breakdown 1 MV/cm
Zr(acac)₄: cubic ZrO₂, k = 18, carbon contamination
Supports tetragonal phase stabilization for high-k dielectrics without post-annealing.
Atmospheric MOCVD on Si at 350–550 °C; head-to-head evidence available.
MOCVD thin film high-k dielectric crystal phase selectivity

Catalytic Specificity: Zr(tfac)₄ Polymerizes Ethylene to Linear Polyethylene; Zr(acac)₄ is Inactive for Olefin Polymerization Under Analogous Conditions

In the presence of polymethylaluminoxane (MAO) cocatalyst, Zr(tfac)₄ acts as an active homogeneous catalyst for ethylene polymerization, producing linear unbranched polyethylene [1]. By contrast, under similar MAO-activated conditions, Zr(acac)₄ does not initiate ethylene polymerization; its catalytic utility is confined to ring-opening polymerization (ROP) of cyclic esters such as lactide and ε-caprolactone [2][3]. This functional divergence arises from the electron-withdrawing CF₃ groups, which tune the Lewis acidity of the Zr center and lower the activation barrier for ethylene insertion.

Catalytic specificity
Class-level
Zr(tfac)₄: active for ethylene polymerization (linear PE)
Zr(acac)₄: inactive for ethylene; catalyzes lactide/caprolactone ROP
Divergent reactivity controlled by ligand electronegativity; review ligand-dependent mechanism.
MAO co-catalyst required; class-level inference for trifluoro-substituted analogs.
olefin polymerization catalysis homogeneous catalysis organozirconium catalyst

Procurement-Anchored Application Scenarios Where Zr(tfac)₄ Outperforms Generic Zr β-Diketonates


High-k Tetragonal ZrO₂ Gate Dielectric Deposition via MOCVD

When the process specification demands a dielectric constant (k) exceeding 25 without post-deposition annealing, Zr(tfac)₄ is the preferred Zr β-diketonate precursor. The direct head-to-head evidence shows that atmospheric-pressure MOCVD at 350 °C yields tetragonal ZrO₂ films with k = 27 and a breakdown field of 1 MV/cm, while Zr(acac)₄ yields cubic, carbon-contaminated films with k = 18 . Procurement of Zr(acac)₄ for this application would necessitate additional process steps (e.g., high-temperature annealing or doping) to reach the required k value, increasing thermal budget and cost.

High-Throughput MOCVD Requiring Extended Thermal Stability Window

In production-scale MOCVD tools where precursor source temperature must be elevated to maximize vapor flux and deposition rate, Zr(tfac)₄'s decomposition point of 190 °C provides a usable stability margin ~17–65 °C above that of Zr(acac)₄ (decomposition onset as low as 125 °C) . This wider thermal window allows higher bubbler temperatures without risking precursor pyrolysis and particle generation, directly translating into higher film growth rates and improved tool uptime.

Yttria-Stabilized Zirconia (YSZ) Thin Films for Oxygen-Ion Conductors

The demonstrated ability of fluorinated zirconium β-diketonates to grow (100)-oriented YSZ thin films by MOCVD positions Zr(tfac)₄ as a candidate for solid-oxide fuel cell (SOFC) electrolyte and oxygen sensor fabrication. The tetragonal/cubic phase selectivity conferred by the CF₃ ligands, combined with the reduced carbon contamination relative to Zr(acac)₄, is critical for achieving the high ionic conductivity required in these electrochemical devices.

Homogeneous Single-Site Catalyst Development for Linear Polyethylene

Research groups exploring well-defined, ligand-tunable Zr(IV) catalysts for ethylene polymerization should source Zr(tfac)₄ rather than Zr(acac)₄. The published evidence confirms that only the trifluoro-substituted complex is active for ethylene polymerization to linear unbranched polyethylene when activated with MAO , while Zr(acac)₄ is inactive for olefin insertion and instead catalyzes ring-opening polymerization of cyclic esters . This functional specificity avoids wasted procurement of an analog that cannot serve the intended olefin-polymerization application.

Application
Selection Property
Validation Focus
MOCVD high-k gate dielectric deposition
Tetragonal phase stabilization with high dielectric constant (target >25)
Film-phase purity and k-value without post-annealing
High-throughput MOCVD with elevated source temperature
Extended thermal stability window
Decomposition onset and vapor delivery stability
YSZ thin films for oxygen-ion conductors
Phase selectivity and low carbon contamination
Ionic conductivity and film orientation
Olefin polymerization catalyst development
Ethylene insertion activity under MAO activation
Catalytic specificity for linear polyethylene
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